REACTION_CXSMILES
|
[NH2:1][C:2]1[C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)([OH:11])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.Br[CH2:19][CH2:20][CH2:21]Br>C(O)(C)C>[C:12]1([C:10]2([OH:11])[C:9]3[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=3[N:3]3[CH2:19][CH2:20][CH2:21][N:1]=[C:2]23)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
|
Name
|
2-Amino-3-phenyl-3H-indol-3-ol
|
Quantity
|
2.24 g
|
Type
|
reactant
|
Smiles
|
NC1=NC2=CC=CC=C2C1(O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrCCCBr
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to 10 ml
|
Type
|
ADDITION
|
Details
|
diluted with a little ether
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1(C=2N(C=3C=CC=CC13)CCCN2)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.73 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |